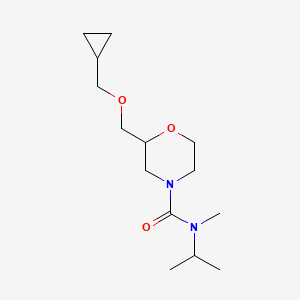![molecular formula C18H20F2N4O B7634449 1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is commonly known as DFP-10917 and has a molecular formula of C20H22F2N4O.
Wirkmechanismus
The mechanism of action of DFP-10917 is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. DFP-10917 has been shown to inhibit the activity of protein kinase C (PKC) and the epidermal growth factor receptor (EGFR), both of which are involved in cancer cell growth. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFP-10917 inhibits the growth of cancer cells and bacterial strains. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10917 has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, including cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, DFP-10917 has been shown to have low toxicity in vitro. However, one limitation is that the synthesis process is complex and requires expertise in organic chemistry. Additionally, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
Zukünftige Richtungen
There are various future directions for DFP-10917 research. One direction is to further study its potential use in cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, further studies are needed to determine the exact mechanism of action of DFP-10917. Furthermore, future research could focus on optimizing the synthesis process to make it more efficient and cost-effective. Overall, DFP-10917 has shown potential in various scientific research applications, and further studies are needed to fully understand its potential.
Synthesemethoden
DFP-10917 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis process involves the reaction of 3,4-difluoroaniline with methyl 3-pyrrolidinecarboxylate to form 3,4-difluoro-N-(1-methylpyrrolidin-3-yl)aniline. The resulting product is then reacted with 3-methyl-4-pyridinecarboxylic acid to form DFP-10917. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DFP-10917 has shown potential in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DFP-10917 has been studied for its potential use in Alzheimer's disease treatment, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Furthermore, DFP-10917 has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacterial strains.
Eigenschaften
IUPAC Name |
1-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-11-10-21-7-5-15(11)22-18(25)23-16-6-8-24(2)17(16)12-3-4-13(19)14(20)9-12/h3-5,7,9-10,16-17H,6,8H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYUJHLQCQGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)NC2CCN(C2C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7634403.png)
![5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634410.png)

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)